3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene

Lipophilicity Drug-likeness Chromatographic retention

3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene (CAS 84304-18-7, molecular formula C₁₃H₁₀BrNO₄, molecular weight 324.13 g/mol) is a tri-substituted aromatic ether belonging to the nitrodiphenyl ether class. The compound incorporates a bromine atom at the 4-position, a methoxy group at the 1-position, and a 4-nitrophenoxy moiety at the 2-position of the central benzene ring.

Molecular Formula C13H10BrNO4
Molecular Weight 324.13 g/mol
CAS No. 84304-18-7
Cat. No. B12668499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene
CAS84304-18-7
Molecular FormulaC13H10BrNO4
Molecular Weight324.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10BrNO4/c1-18-12-7-2-9(14)8-13(12)19-11-5-3-10(4-6-11)15(16)17/h2-8H,1H3
InChIKeyINITWIZQTGTCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene (CAS 84304-18-7): Physicochemical Profile for Informed Procurement


3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene (CAS 84304-18-7, molecular formula C₁₃H₁₀BrNO₄, molecular weight 324.13 g/mol) is a tri-substituted aromatic ether belonging to the nitrodiphenyl ether class. The compound incorporates a bromine atom at the 4-position, a methoxy group at the 1-position, and a 4-nitrophenoxy moiety at the 2-position of the central benzene ring. Its computed physicochemical properties—including a LogP of 3.93 and a density of 1.528 g/cm³—are documented in authoritative databases and vendor technical datasheets [1]. This compound serves as a key synthetic intermediate in medicinal chemistry and materials science, with established synthetic routes dating to foundational literature [2] and documented downstream products including the dibrominated analog 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene [3].

Why 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene Cannot Be Interchanged with Class Analogs Without Risk of Physicochemical Divergence


Compounds within the bromo-methoxy-nitrophenoxybenzene class share a common diphenyl ether scaffold but diverge substantially in measurable physicochemical properties that govern chromatographic behavior, solubility, membrane permeability, and reactivity. The number and position of bromine substituents directly affect LogP, density, boiling point, molecular weight, and steric accessibility for further functionalization [1][2]. Generic substitution—replacing the mono-brominated target compound with a dibrominated analog such as 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene (CAS 84604-86-4) or a regioisomeric variant such as 4-bromo-2-methoxy-1-(4-nitrophenoxy)benzene (CAS 860556-60-1)—introduces quantifiable discrepancies in lipophilicity, retention time, and downstream reaction outcomes. The quantitative evidence below demonstrates that these differences are not marginal; they are large enough to alter lead optimization trajectories, preparative chromatography protocols, and structure–activity relationships.

3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene: Comparator-Anchored Quantitative Differentiation Evidence


LogP Differential: Target Compound Exhibits 0.65-Log-Unit Lower Lipophilicity Than the Dibrominated Analog

The target compound, 3-bromo-6-methoxy-1-(4-nitrophenoxy)benzene, possesses a calculated LogP of 3.93 [1], whereas its closest heavy analog, 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene (CAS 84604-86-4), exhibits a LogP of 4.58 [2]. This represents a 0.65-log-unit higher lipophilicity for the dibrominated comparator. The difference is large enough to predict a greater than fourfold increase in octanol–water partition coefficient for the dibromo analog, meaning that substituting the target compound with the dibromo variant would significantly alter compound solubility, membrane permeability, and reverse-phase HPLC retention behavior.

Lipophilicity Drug-likeness Chromatographic retention ADME prediction

Boiling Point Differential: A 35.6 °C Gap Enables Thermal Separation and Informs Purity Specifications

The target compound exhibits a boiling point of 396.9 °C at 760 mmHg , while the dibrominated analog (CAS 84604-86-4) boils at 432.5 °C at the same pressure . The 35.6 °C difference is substantial and analytically meaningful: it allows for potential separation of the two compounds by fractional distillation and provides a clear thermal identifier for purity assessment. For comparison, the regioisomer 4-bromo-2-methoxy-1-(4-nitrophenoxy)benzene (CAS 860556-60-1) has no reported experimental boiling point, which limits direct thermal comparison within the isomeric series .

Purification Distillation Thermal stability Quality control

Density Differential: Target Compound Is 15.6% Less Dense Than the Dibrominated Analog, Impacting Formulation and Crystallization

The computed density of 3-bromo-6-methoxy-1-(4-nitrophenoxy)benzene is 1.528 g/cm³ , compared to 1.766 g/cm³ for the dibrominated analog 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene . The difference of 0.238 g/cm³ corresponds to a 15.6% higher density for the dibromo comparator, reflecting the additional mass of the second bromine atom. This density differential may influence crystal packing, solubility parameters, and mechanical properties of formulated materials.

Solid-state properties Crystallography Formulation Material science

Molecular Weight Differential: A 24.3% Mass Increase in the Dibromo Analog Alters Molar Stoichiometry and Detection Sensitivity

The target compound has a molecular weight of 324.13 g/mol [1], while 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene has a molecular weight of 403.02 g/mol [2], a difference of 78.89 g/mol (24.3% heavier). In mass spectrometry, this manifests as a distinct isotopic pattern (single Br vs. double Br signature) and different m/z values. For synthesis planning, the molar mass difference directly impacts reagent stoichiometry calculations: using the dibromo analog in a reaction designed for the mono-bromo compound would introduce a 24.3% mass error per mole.

Stoichiometry Mass spectrometry Reaction scale-up Analytical quantification

Mono-Bromination Confers a Single Reactive Handle for Downstream Functionalization: Class-Level Advantage Over Multi-Halogenated Analogs

The target compound bears a single bromine atom at the 4-position of the central benzene ring, providing exactly one reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) or nucleophilic aromatic substitution. By contrast, the dibrominated analog 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene (CAS 84604-86-4) possesses two bromine atoms [1], introducing chemoselectivity challenges in sequential coupling reactions. The regioisomer 4-bromo-2-methoxy-1-(4-nitrophenoxy)benzene (CAS 860556-60-1) differs in substitution pattern , which alters the electronic environment and steric accessibility of the bromine, potentially changing coupling reactivity. Published synthetic routes confirm that the target compound is obtained via direct bromination of 2-methoxy-4'-nitrodiphenyl ether and serves as a precursor to the dibromo derivative [2].

Synthetic chemistry Cross-coupling Regioselectivity Late-stage functionalization

3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene: Evidence-Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

The target compound's LogP of 3.93 positions it within an acceptable lipophilicity range for lead-like compounds, whereas the dibromo analog (LogP 4.58) approaches the upper boundary of drug-likeness. Research teams optimizing ADME properties, particularly those seeking to reduce LogP to improve aqueous solubility or decrease CYP450 promiscuity, should procure the mono-brominated species to maintain target-relevant physicochemical space [1][2].

Preparative HPLC Method Development and Impurity Profiling

SIELC has published a validated reverse-phase HPLC method for the target compound using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase that is scalable to preparative separations and compatible with mass spectrometry when formic acid replaces phosphoric acid [1]. The 0.65 LogP difference from the dibromo analog ensures baseline chromatographic resolution, making the target compound the appropriate reference standard for impurity profiling in synthetic batches.

Single-Site Diversification in Parallel Synthesis Libraries

With exactly one bromine atom, 3-bromo-6-methoxy-1-(4-nitrophenoxy)benzene is an ideal scaffold for Suzuki–Miyaura or Buchwald–Hartwig library synthesis where a single point of diversity is required. The dibromo analog introduces a second reactive site that would produce mixtures unless selective conditions are developed, while the regioisomer's altered substitution pattern changes the electronic properties of the aryl bromide, potentially affecting coupling yields [2]. Procurement of this specific mono-brominated compound ensures predictable, single-site reactivity.

Physicochemical Reference Standard for Nitrodiphenyl Ether Structure–Property Relationship Studies

The target compound, with documented density (1.528 g/cm³), boiling point (396.9 °C), and LogP (3.93), serves as a well-characterized reference point for quantitative structure–property relationship (QSPR) studies on halogenated nitrodiphenyl ethers. Researchers evaluating how incremental bromination affects material properties can use the target mono-bromo compound as the baseline and compare against the dibromo analog (density 1.766 g/cm³, boiling point 432.5 °C, LogP 4.58) to derive structure–property trends [3].

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